molecular formula C11H14FN3O B2955990 N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide CAS No. 2202504-59-2

N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide

Cat. No.: B2955990
CAS No.: 2202504-59-2
M. Wt: 223.251
InChI Key: TUTXEPORCCWQGR-UHFFFAOYSA-N
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Description

N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorinated cyclopentyl ring attached to a pyrazine carboxamide moiety, which imparts distinct chemical and biological properties.

Scientific Research Applications

N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the fluorinated cyclopentyl precursor. One common method involves the fluorination of cyclopentane using N-fluoropyridinium salts under controlled conditions . The resulting 2-fluorocyclopentane is then subjected to further reactions to introduce the pyrazine and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents such as N-fluoro-2-pyridone . These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups.

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated cyclopentyl ring enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide stands out due to its unique combination of a fluorinated cyclopentyl ring and a pyrazine carboxamide moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O/c1-7-5-14-10(6-13-7)11(16)15-9-4-2-3-8(9)12/h5-6,8-9H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTXEPORCCWQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCCC2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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